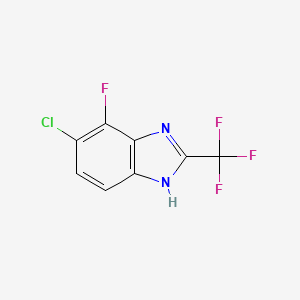

3-Bromo-2-chloro-6-fluorophenol

説明

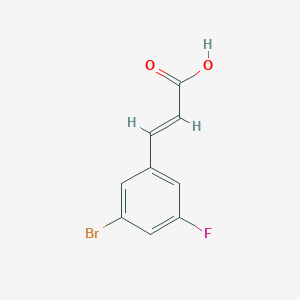

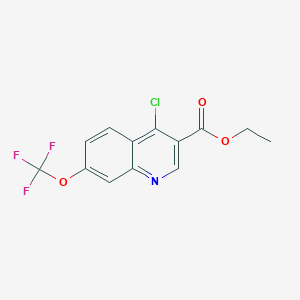

The compound of interest, 3-Bromo-2-chloro-6-fluorophenol, is a halogenated phenol. Halogenated phenols are a class of aromatic compounds that have been extensively studied due to their environmental relevance and their role as intermediates in organic synthesis. The presence of multiple halogens such as bromine, chlorine, and fluorine on the phenolic ring can significantly alter the chemical and physical properties of these compounds, as well as their reactivity.

Synthesis Analysis

The synthesis of halogenated phenols, such as 3-Bromo-2-chloro-6-fluorophenol, is not directly discussed in the provided papers. However, the literature suggests that halogenation reactions, such as those involving chlorination and bromination, are common methods for introducing halogen atoms into aromatic rings. For example, the production of bromophenols can result from the chlorination of water containing phenol and bromide ion . Similarly, the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, is achieved through catalytic amination conditions, indicating that halogenated aromatic compounds can be further functionalized using appropriate catalytic systems .

Molecular Structure Analysis

The molecular structure of halogenated phenols is characterized by the presence of halogen atoms attached to the aromatic ring, which can influence the molecule's electronic properties and steric hindrance. The microwave spectra of related compounds, such as 4-fluorophenol, 4-chlorophenol, and 4-bromophenol, have been analyzed, providing insights into the planarity and internal rotation of the hydroxyl group . These structural analyses are crucial for understanding the reactivity and physical properties of halogenated phenols.

Chemical Reactions Analysis

Halogenated phenols can undergo various chemical reactions, including electrophilic aromatic substitution and nucleophilic aromatic substitution. The photolysis of substituted phenols has been studied, revealing the dynamics of H atom loss processes and the importance of O-H bond fission . Additionally, the Friedel–Crafts acylation–cyclisation reactions of 3-bromophenyl ethers with phosphorus trichloride and oxalyl chloride have been explored, leading to the formation of phenoxaphosphine and xanthen-9-one derivatives . These studies highlight the diverse reactivity of halogenated phenols under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated phenols are influenced by the nature and position of the halogen substituents. The rate constants for the reactions of chloro- and bromophenols with chlorine and bromine have been determined, showing that bromination of phenols is significantly faster than chlorination . The presence of halogens can also affect the taste and odor of water when these compounds are formed during chlorination, with some bromophenols having low odor threshold concentrations . Understanding these properties is essential for assessing the environmental impact of halogenated phenols and optimizing their use in synthetic applications.

科学的研究の応用

Intramolecular Hydrogen-Atom Tunneling and Photoreaction Mechanism

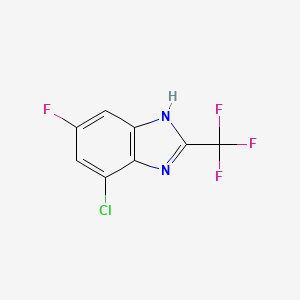

A study by Nanbu, Sekine, and Nakata (2012) explored the infrared spectra of a similar compound, 4-bromo-2-chloro-6-fluorophenol, in low-temperature argon matrices. They found that hydrogen-atom tunneling caused a transformation in the compound, leading to photoreaction pathways distinct from its parent molecule, 2-chloro-6-fluorophenol. The bromine atom at the 4th position was found to inhibit certain intramolecular migrations (Nanbu, Sekine, & Nakata, 2012).

Fluorination with Xenon Difluoride

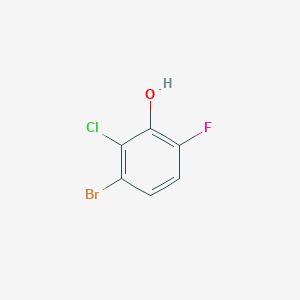

Koudstaal and Olieman (2010) investigated the fluorination of 2-bromo-4,5-dimethylphenol using xenon difluoride, a process relevant to the synthesis of fluorophenols. They demonstrated the formation of various fluorophenol derivatives, identifying them through NMR spectroscopy, which may provide insights into similar reactions involving 3-bromo-2-chloro-6-fluorophenol (Koudstaal & Olieman, 2010).

Conformational Studies of Halogenated Bisbenzyl Phenols

Research by Sindt-Josem and Mackay (1981) focused on halogenated bisbenzyl phenols, examining their crystal structures and conformations. This research is relevant to understanding the structural and conformational properties of 3-bromo-2-chloro-6-fluorophenol, as it shares similar halogenation patterns (Sindt-Josem & Mackay, 1981).

Microwave Spectra and Internal Rotation Studies

Larsen (1986) analyzed the microwave spectra of various halophenols, including fluorophenols and chlorophenols, in different frequency regions. This study provides valuable information on the behavior of halophenols under microwave irradiation, which could be relevant for the analysis of 3-bromo-2-chloro-6-fluorophenol (Larsen, 1986).

Biotransformation Using Microbial Systems

Several studies have investigated the biotransformation of halophenols using microbial systems. Brooks et al. (2004) and Reinscheid et al. (2004) explored how different strains of bacteria transform various halophenols, including fluorophenols and chlorophenols. These studies provide insights into the potential biodegradation pathways for 3-bromo-2-chloro-6-fluorophenol and its environmental impact (Brooks et al., 2004); (Reinscheid et al., 2004).

Halogen Bonding and Structural Analyses

Research on the crystal structures and halogen bonding in halophenoxy compounds by Saha and Nangia (2007) offers valuable insights into the molecular interactions and structural features of halophenols. This study can be instrumental in understanding similar properties in 3-bromo-2-chloro-6-fluorophenol (Saha & Nangia, 2007).

作用機序

Target of Action

The compound’s halogen atoms (br, cl, f) and hydroxy group suggest that it may interact with a variety of biological targets through nucleophilic substitution reactions .

Mode of Action

The three functional groups of 3-Bromo-2-chloro-6-fluorophenol exhibit distinct reactivity. The hydroxy group is capable of undergoing nucleophilic substitution and Mitsunobu reactions, while the bromo-group is well-suited for metal-catalysed cross-coupling reactions . The specific positioning of these substituents can influence the molecule’s chemical behavior due to electronic effects from the halogen atoms.

Biochemical Pathways

Pharmacokinetics

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-Bromo-2-chloro-6-fluorophenol. For instance, the compound’s reactivity may be influenced by factors such as temperature, pH, and the presence of other chemical species . Additionally, the compound’s vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating .

Safety and Hazards

特性

IUPAC Name |

3-bromo-2-chloro-6-fluorophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(9)6(10)5(3)8/h1-2,10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPHWYUNHLSYXED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)O)Cl)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101303470 | |

| Record name | 3-Bromo-2-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.44 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-chloro-6-fluorophenol | |

CAS RN |

943830-15-7 | |

| Record name | 3-Bromo-2-chloro-6-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943830-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-6-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101303470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。